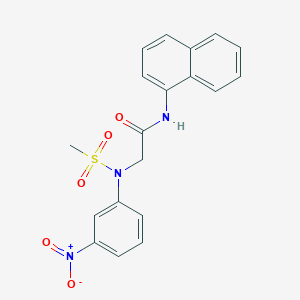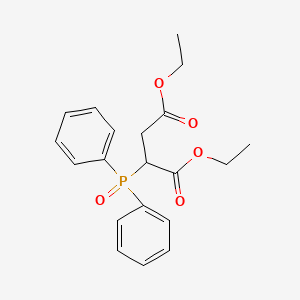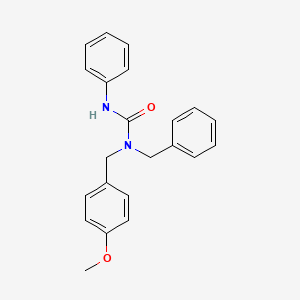
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a methylsulfonyl moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common approach is the condensation of naphthalen-1-ylamine with 3-nitrobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methylsulfonyl group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glycinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N2-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of these targets. For example, the nitrophenyl group may participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-(4-pyridinylmethyl)glycinamide
- N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)-N~2~-(4-phenoxyphenyl)glycinamide
Uniqueness
N~2~-(methylsulfonyl)-N-naphthalen-1-yl-N~2~-(3-nitrophenyl)glycinamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H17N3O5S |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-(N-methylsulfonyl-3-nitroanilino)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17N3O5S/c1-28(26,27)21(15-8-5-9-16(12-15)22(24)25)13-19(23)20-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,20,23) |
Clave InChI |
CRXIDEXEHBDTGP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)

![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)

![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)

![(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B15151915.png)
![2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-](/img/structure/B15151918.png)
![N-(4-methylbenzyl)-N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B15151931.png)
![4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151945.png)
